![molecular formula C10H20N2O2 B11901218 tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate](/img/structure/B11901218.png)
tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an azetidine ring, and an ethyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring is substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the azetidine ring.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry: Building Block for Synthesis
- Tert-butyl (2-(azetidin-1-yl)ethyl)carbamate serves as a versatile building block in organic synthesis. Its structure allows for further modifications, making it useful in creating more complex molecules.
2. Biological Studies: Enzyme Inhibition and Protein Interactions
- This compound has been investigated for its potential to inhibit specific enzymes, particularly cyclooxygenase (COX) enzymes involved in inflammatory responses. Preliminary studies indicate that it may reduce the synthesis of pro-inflammatory mediators by binding to the active site of COX enzymes .
- Additionally, it has been used in studies examining protein interactions, which are critical for understanding various biochemical pathways.
3. Antimicrobial Activity
- Research suggests that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The azetidine moiety may enhance the ability of this compound to penetrate bacterial cell walls, thus increasing its efficacy against pathogens .
4. Anti-inflammatory Effects
- In vivo studies have demonstrated significant anti-inflammatory activity in models such as carrageenan-induced paw edema in rats. Compounds related to this compound showed percentage inhibition values ranging from 39% to 54% in these models, indicating potential therapeutic applications for inflammatory diseases .
Enzyme Inhibition
A study focused on the inhibition of cyclooxygenase enzymes revealed that derivatives of tert-butyl carbamate could effectively bind to these enzymes, leading to reduced inflammation markers in biological assays . This finding supports the compound's potential use in developing anti-inflammatory drugs.
Antimicrobial Research
In a comparative analysis of various carbamate derivatives, this compound was found to have moderate antibacterial activity against strains such as E. coli and B. cereus. The study utilized microdilution broth susceptibility assays to evaluate effectiveness, highlighting its potential as an antimicrobial agent .
Comparative Analysis of Related Compounds
To provide context for the applications of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Biological Activity |
---|---|
Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate | Moderate enzyme inhibition |
Tert-butyl N-{2-[1-(diphenylmethyl)-3-hydroxyazetidin-3-yl]ethyl}carbamate | Strong antimicrobial properties |
Mechanism of Action
The mechanism of action of tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The azetidine ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
- tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride
- tert-Butyl (2-(azetidin-3-yl)propan-2-yl)carbamate hydrochloride
Comparison: tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate is unique due to the position of the azetidine ring and the specific functional groups attached to it. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a distinct entity in chemical and biological research .
Biological Activity
tert-Butyl (2-(azetidin-1-yl)ethyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₁H₁₈N₂O₂, with a molecular weight of approximately 214.31 g/mol. The compound features a carbamate functional group and an azetidine ring, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The azetidine ring can modulate the activity of various enzymes and receptors, potentially acting as either an inhibitor or an activator depending on the context. This dual functionality allows the compound to influence multiple biochemical pathways.
Neuropharmacological Effects
Research indicates that this compound may enhance synaptic transmission and has potential applications in treating mood disorders and cognitive enhancement. Notable findings include:
- Synaptic Transmission : Studies suggest that this compound may improve neuronal survival under stress conditions, such as those induced by amyloid-beta peptides associated with Alzheimer's disease.
- Cognitive Effects : Compounds with similar structural motifs have shown cognitive enhancement properties, indicating that this compound may also exhibit such effects.
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
In vitro studies demonstrated that this compound significantly reduced cell death rates in neuronal cultures exposed to amyloid-beta peptides. The results indicated a protective effect against neurodegeneration, suggesting its potential as a therapeutic agent for Alzheimer's disease.
Case Study 2: Anxiety Disorders
Behavioral assays conducted in animal models showed that administration of the compound resulted in reduced anxiety-like behaviors. This supports its role as a modulator of neurotransmitter systems involved in anxiety regulation.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
tert-Butyl (2-aminoethyl)(ethyl)carbamate | Amino group presence | Moderate neuropharmacological effects |
tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate | Different azetidine position | Enhanced cognitive effects |
tert-Butyl (2-piperidin-3-ylethyl)carbamate | Piperidine ring | Varying anxiolytic properties |
The unique structural features of this compound contribute to its distinct reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl N-[2-(azetidin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-5-8-12-6-4-7-12/h4-8H2,1-3H3,(H,11,13) |
InChI Key |
HVKBVLCSBOPKFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCC1 |
Origin of Product |
United States |
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